1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-2-29-19-9-7-18(8-10-19)26-21(27)15-20(22(26)28)25-13-11-24(12-14-25)17-5-3-16(23)4-6-17/h3-10,20H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPSYXKQERCAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Biological Activity
1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine core substituted with an ethoxyphenyl and a fluorophenyl piperazine moiety, which contributes to its biological properties.
Research indicates that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a crucial role in immune regulation and tumor progression. By inhibiting IDO1, the compound may enhance anti-tumor immunity and has been proposed for use in cancer therapies .
Biological Activity Profile
The biological activity of 1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione includes:
- Antitumor Effects : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. It induces apoptosis and inhibits proliferation in tumor cells.
- Immunomodulatory Effects : By inhibiting IDO1, the compound may enhance T-cell responses and reduce immunosuppression in the tumor microenvironment .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroactive metabolites produced via the kynurenine pathway .
Case Studies
Several studies have evaluated the efficacy of similar pyrrolidine derivatives:
- Cancer Treatment : A study demonstrated that compounds similar to 1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione showed promising results in reducing tumor size in murine models when combined with immune checkpoint inhibitors .
- Inflammation Models : In models of inflammation, these compounds exhibited reduced levels of pro-inflammatory cytokines, indicating their potential use as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Table 2: Efficacy in Cancer Cell Lines
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxyphenyl group in the target compound likely improves blood-brain barrier penetration compared to polar groups (e.g., sulfonamides in ).
- 4-Fluorophenylpiperazine is a conserved motif across analogs, suggesting its critical role in receptor binding (e.g., 5-HT₁A or dopamine receptors) .
Pharmacological Activity Comparison
Anticonvulsant Activity
- Target Compound: Limited direct data, but structural analogs with 4-fluorophenylpiperazine show potent activity. For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (ED₅₀ = 28.20 mg/kg in 6 Hz test) outperforms valproic acid (ED₅₀ = 130.64 mg/kg) .
- GABA-Transaminase Inhibition : Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibit IC₅₀ = 100.5 μM, indicating substituent-dependent enzyme binding .
Receptor Binding
Yield Comparison :
- Sodium borohydride reductions (e.g., ) achieve yields >75%, while palladium-catalyzed couplings () yield ~82%.
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidine-2,5-dione core in this compound?
Methodological Answer:
The pyrrolidine-2,5-dione core can be synthesized via cyclization of maleic anhydride derivatives or α-ketoacid precursors. A validated approach involves:
- Step 1 : Reacting maleic anhydride with aniline derivatives under acidic conditions to form maleamic acid intermediates.
- Step 2 : Cyclization via thermal dehydration or catalytic methods (e.g., using acetic anhydride or polyphosphoric acid) to yield the dione core .
- Step 3 : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or Ullmann coupling, ensuring regioselectivity using catalysts like CuI/1,10-phenanthroline .
Key Considerations : Monitor reaction pH and temperature to avoid side products like hydrolyzed amides or over-oxidized species.
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the piperazine-pyrrolidine-dione linkage. For example, single-crystal studies at 296 K with R-factors <0.05 ensure precision .
- NMR Spectroscopy : Use -NMR to verify fluorophenyl group orientation and -NMR to assess piperazine ring proton environments (e.g., δ 3.2–3.8 ppm for N–CH groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) with <2 ppm error tolerance.
Advanced: How can computational methods optimize reaction pathways for introducing the 4-fluorophenylpiperazine moiety?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic substitutions. For example, B3LYP/6-31G* basis sets identify energy barriers for piperazine attachment .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map intermediates and byproducts, reducing trial-and-error experimentation. Computational feedback loops refine solvent selection (e.g., DMF vs. THF) and catalyst ratios .
Case Study : A 30% reduction in reaction time was achieved by optimizing steric hindrance via computational docking of the piperazine group .
Advanced: What in vitro assays are suitable for evaluating its neuropharmacological activity?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) and dopamine (D) receptors using radioligands like -8-OH-DPAT. Competitive binding curves (IC) validate target engagement .
- Functional cAMP Assays : Quantify G-protein coupling efficiency in transfected HEK293 cells to assess agonist/antagonist behavior .
Troubleshooting : Use positive controls (e.g., clozapine for D) and account for nonspecific binding via excess cold ligand.
Advanced: How can contradictory data in pharmacokinetic studies be resolved?
Methodological Answer:
- Statistical Experimental Design : Apply factorial designs (e.g., Box-Behnken) to isolate variables like pH, hepatic microsome concentration, and incubation time. For instance, a 3 design revealed pH-dependent CYP3A4 metabolism as a key outlier .
- Cross-Species Validation : Compare rat, mouse, and human liver microsomes to identify species-specific metabolic pathways (e.g., N-dealkylation vs. hydroxylation) .
Data Normalization : Use internal standards (e.g deuterated analogs) to correct for matrix effects in LC-MS/MS analysis.
Advanced: What strategies elucidate structure-activity relationships (SAR) for fluorophenyl substitutions?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents (e.g., 4-Cl, 4-OCH) and test against a receptor panel. For example, 4-fluorophenyl analogs showed 10x higher 5-HT affinity than methoxy variants .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 5-HT homology models) to identify critical interactions (e.g., hydrogen bonds with Ser159) .
Validation : Correlate in silico binding energies (ΔG) with experimental IC values using linear regression (R >0.85).
Basic: How should stability studies be designed for this compound under varying pH conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed dione or ethoxy cleavage) using a C18 column (UV detection at 254 nm).
Key Insight : The pyrrolidine-2,5-dione core is stable at pH 7.4 but degrades into maleic acid derivatives at extremes .
Advanced: What methodologies prioritize metabolic stability without compromising target affinity?
Methodological Answer:
- Isotope-Labeled Tracers : Use -labeled compound to track metabolic pathways in hepatocytes. Identify major metabolites via LC-radiometric detection .
- Prodrug Design : Mask polar groups (e.g., ethoxyphenyl) with ester linkers to enhance membrane permeability, then hydrolyze in vivo .
Optimization : Balance logP (2.5–3.5) and topological polar surface area (<80 Å) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
